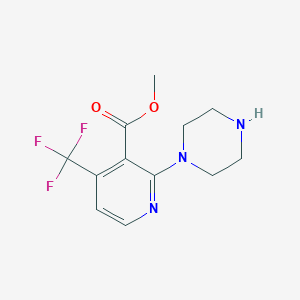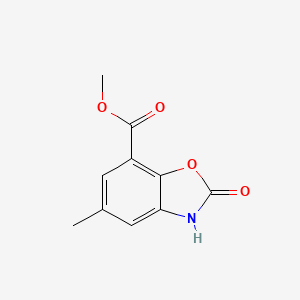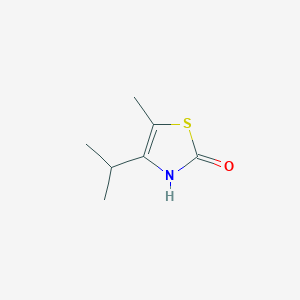
3-chloropropyl N-carbamoylcarbamate
Descripción general
Descripción
3-chloropropyl N-carbamoylcarbamate is a chemical compound with the CAS Number: 90773-49-2 . It has a molecular weight of 180.59 and its IUPAC name is 3-chloropropyl aminocarbonylcarbamate .
Synthesis Analysis
The synthesis of compounds similar to 3-chloropropyl N-carbamoylcarbamate has been reported in the literature. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another example is the synthesis of 3-azidopropyl-functionalized silica gel via a 3-chloropropyl intermediate .Molecular Structure Analysis
The molecular formula of 3-chloropropyl N-carbamoylcarbamate is C5H9ClN2O3 . The InChI code for this compound is 1S/C5H9ClN2O3/c6-2-1-3-11-5(10)8-4(7)9/h1-3H2, (H3,7,8,9,10) .Aplicaciones Científicas De Investigación
Agricultural Applications:
- Carbendazim (MBC) and tebuconazole (TBZ), related compounds to 3-chloropropyl N-carbamoylcarbamate, have been used in agriculture for controlling fungal diseases. Research has explored using solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides. These systems offer advantages such as altered release profiles, reduced environmental and human toxicity, and improved efficiency in transferring the compounds to the site of action (Campos et al., 2015).
Chemical Synthesis and Catalysis:
- Research on 3-aryl-2-chloropropylisothiocyanates, which are structurally similar to 3-chloropropyl N-carbamoylcarbamate, has shown their utility in chemical synthesis. These compounds can react with monoacylhydrazines to form thiosemicarbazides, which can then be transformed into thiazolines. This demonstrates their role in the synthesis of novel chemical compounds (Karpyak et al., 2003).
Medical and Pharmaceutical Research:
- In medical research, carbamates, including those related to 3-chloropropyl N-carbamoylcarbamate, have been studied for their interaction with enzymes like acetylcholinesterase. Understanding these interactions is crucial for developing treatments for poisoning from pesticides and other compounds (Wille et al., 2013).
- Carbamates have also been explored in drug design and medicinal chemistry. Many approved drugs and prodrugs incorporate the carbamate group, indicating its importance in the pharmaceutical industry (Ghosh & Brindisi, 2015).
Environmental and Health Monitoring:
- In environmental sciences, carbaryl, a carbamate pesticide, has been detected and monitored using various methods. The development of sensitive and selective sensors for carbaryl highlights the importance of carbamates in environmental monitoring and public health (Rahmani et al., 2018).
Propiedades
IUPAC Name |
3-chloropropyl N-carbamoylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O3/c6-2-1-3-11-5(10)8-4(7)9/h1-3H2,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIPYLCUZVNCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)NC(=O)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloropropyl N-carbamoylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421600.png)
![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid](/img/structure/B1421601.png)

![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421606.png)




![4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421613.png)
![4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421615.png)